molecular formula C8H6O B7805692 4-Ethynylphenol CAS No. 101052-19-1

4-Ethynylphenol

Cat. No. B7805692
CAS RN: 101052-19-1
M. Wt: 118.13 g/mol
InChI Key: HLXJEKPLQLVJGK-UHFFFAOYSA-N
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Description

4-Ethynylphenol is a useful research compound. Its molecular formula is C8H6O and its molecular weight is 118.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Ethynylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethynylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemoselective Oxidative Polymerization

4-Ethynylphenol has been utilized in the chemoselective oxidative polymerization process. A study by Tonami et al. (2000) demonstrated the enzymatic oxidative polymerization of m-ethynylphenol, which possesses both phenol and acetylene moieties. This process was carried out using horseradish peroxidase and hydrogen peroxide, resulting in a polymer with an ethynyl group in the side chain. This polymerization method is unique due to its selective nature and the potential applications of the resulting polymer as a reactive starting material (Tonami et al., 2000).

Synthesis of Functionalized Polystyrene

Manzotti et al. (2000) described an improved synthesis of (4-ethenylphenyl)diphenyl methanol, a derivative of 4-ethynylphenol. This compound was used to prepare trityl functionalized polystyrene containing a flexible tetrahydrofuran cross-linker. This method holds significance for solid-phase organic synthesis due to the introduction of flexibility and functionality in the polymer chain (Manzotti et al., 2000).

Application in Ruthenium Complexes

Linseis et al. (2012) explored the use of 4-ethynylphenol in ruthenium complexes. They investigated the regio- and stereoselective insertion of 4-ethynylphenol derivatives into ruthenium complexes, revealing aspects of electron delocalization and electrocatalytic isomerization properties. This research highlights the role of 4-ethynylphenol derivatives in advancing our understanding of complex organometallic structures and their properties (Linseis et al., 2012).

Donor-Acceptor Interactions

A study by McAdam et al. (2003) investigated the donor-acceptor interactions in naphthalimides with 4-ethynylphenol derivatives. This research provides insight into the correlation between internal charge separation, UV-vis, and emission properties in these compounds, enhancing the understanding of molecular interactions and electronic properties in organometallic compounds (McAdam et al., 2003).

Recognition and Extraction of Saccharides

Hayashi et al. (2020) developed a macrocycle consisting of six ethynylphenol units for saccharide recognition. This macrocycle demonstrates selective recognition and extraction of pentoses over hexoses, showcasing the potential of 4-ethynylphenol derivatives in creating selective and efficient molecular recognition systems (Hayashi et al., 2020).

properties

IUPAC Name

4-ethynylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O/c1-2-7-3-5-8(9)6-4-7/h1,3-6,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXJEKPLQLVJGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60905921
Record name 4-Ethynylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60905921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethynylphenol

CAS RN

2200-91-1, 24979-70-2
Record name Phenol, 4-ethynyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002200911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-ethenyl-, homopolymer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024979702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethynylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60905921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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